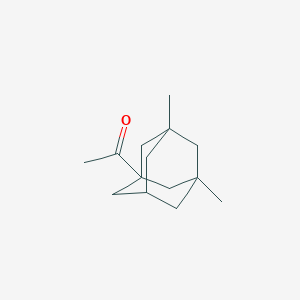

1-Acetyl-3,5-dimethyl Adamantane

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dimethyl-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLDWXYQFICXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane (CAS No. 40430-57-7) is a ketone derivative of adamantane, a rigid, tricyclic hydrocarbon.[1][][3] The unique cage-like structure of the adamantane moiety imparts desirable pharmacological properties, such as high lipophilicity and metabolic stability, to its derivatives.[4] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential biological significance based on related adamantane compounds.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known molecular identifiers and highlights the properties for which experimental determination is recommended.

| Property | Value | Source/Method |

| CAS Number | 40430-57-7 | [1][][3] |

| Molecular Formula | C₁₄H₂₂O | [1][][3] |

| Molecular Weight | 206.32 g/mol | [1][][3] |

| Melting Point | Data not available | Experimental determination recommended |

| Boiling Point | Data not available | Experimental determination recommended |

| Solubility | Data not available | Experimental determination recommended |

| pKa | Data not available | Experimental determination recommended |

| logP | Data not available | Experimental determination recommended |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the aerobic oxidation of 1,3-dimethyladamantane.[5]

Materials:

-

1,3-dimethyladamantane

-

Biacetyl

-

N-hydroxyphthalimide

-

Cobalt (II) acetate

-

Acetic acid

-

Oxygen gas

Procedure: [5]

-

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt (II) acetate (0.015 mmol) in acetic acid (3 ml) is prepared.

-

The reaction mixture is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

-

The products in the reaction mixture are analyzed by gas chromatography.

This reaction yields 1-acetyl-3,5-dimethyladamantane with a reported yield of 58%.[5]

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method): [6][7][8][9][10]

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method): [11][12][13][14]

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination: [15][16][17][18][19]

-

A small, accurately weighed amount of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration): [20][21][22][23]

-

A solution of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is prepared.

-

A standardized solution of a strong acid or base is incrementally added to the sample solution.

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination (Shake-Flask Method): [24][25][26]

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

-

The concentration of the compound in each phase is determined.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological and Pharmacological Context

While specific biological activity for this compound has not been extensively reported, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry.[4][27][28] Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.[29][30][31][32]

The introduction of an adamantyl group can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve its pharmacokinetic profile.[4] The ketone functionality in this compound provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening. Adamantane-containing ketones have been investigated for their potential as antiviral agents and as building blocks for other pharmacologically active compounds.[27]

Conclusion

This compound is a molecule of interest in medicinal chemistry due to its adamantane core. While its physicochemical properties are not yet fully characterized, this guide provides the foundational information and standardized methodologies for researchers to conduct a thorough evaluation. Further investigation into the biological activities of this compound and its derivatives is warranted, given the proven track record of the adamantane scaffold in drug discovery.

References

- 1. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phillysim.org [phillysim.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. quora.com [quora.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Adamantane - Wikipedia [en.wikipedia.org]

- 29. mdpi.com [mdpi.com]

- 30. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Physicochemical Properties of 1-Acetyl-3,5-dimethyl Adamantane

For distribution to: Researchers, scientists, and drug development professionals.

Subject: This document provides the core physicochemical data for 1-Acetyl-3,5-dimethyl Adamantane, a derivative of adamantane. The information herein is foundational for its application in further research and development.

Compound Identification and Properties

This compound is a substituted cage-like hydrocarbon. Its rigid, bulky adamantane core functionalized with acetyl and methyl groups imparts specific steric and electronic properties relevant in medicinal chemistry and materials science. The definitive molecular formula and corresponding molecular weight are critical parameters for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Quantitative Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for accurate compound handling and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [][2] |

| Molecular Weight | 206.32 g/mol | [][2][3] |

Logical Relationship of Compound Properties

The relationship between the compound's nomenclature and its empirical data is a direct one. The systematic name dictates the precise arrangement and count of atoms, which in turn defines the molecular formula and allows for the calculation of the molecular weight. This hierarchy is visualized in the diagram below.

Caption: Logical flow from compound name to molecular formula and weight.

References

Spectral analysis of 1-Acetyl-3,5-dimethyl Adamantane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3,5-dimethyl adamantane is a derivative of adamantane, a rigid tricyclic hydrocarbon. The unique structural properties of the adamantane cage, including its lipophilicity and conformational rigidity, have made it a valuable scaffold in medicinal chemistry and materials science. Understanding the precise structure and spectral properties of its derivatives is crucial for quality control, reaction monitoring, and the rational design of new molecules. This technical guide provides an in-depth overview of the spectral analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structurally related adamantane derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar adamantane structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | -C(O)CH ₃ |

| ~1.85 | m | 6H | CH ₂ (adamantane cage) |

| ~1.60 | m | 6H | CH ₂ (adamantane cage) |

| ~1.25 | s | 2H | CH (adamantane cage) |

| ~0.85 | s | 6H | -CH ₃ (adamantane cage) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C =O |

| ~50 | C -C(O)CH₃ |

| ~48 | C H₂ |

| ~42 | C H |

| ~32 | C (CH₃)₂ |

| ~30 | -C H₃ (acetyl) |

| ~28 | -C H₃ (adamantane) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone)[1][2][3] |

| ~1460 | Medium | C-H bend (methylene) |

| ~1370 | Medium | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | Low | [M - CH₃]⁺ |

| 163 | Strong | [M - COCH₃]⁺ |

| 43 | Very Strong | [CH₃CO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl group.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

-

Spatula

-

Agate mortar and pestle (for KBr method)

-

Hydraulic press (for KBr method)

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the background spectrum.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Suitable solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent.

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

Caption: Workflow for the spectral analysis of this compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

References

Technical Guide: Solubility of 1-Acetyl-3,5-dimethyl Adamantane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-3,5-dimethyl Adamantane, a key intermediate in the synthesis of various adamantane derivatives. Due to its rigid, bulky, and lipophilic nature, understanding its solubility in different organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and provides a visual workflow for the experimental process.

Introduction

This compound is a derivative of adamantane, a tricyclic hydrocarbon with a diamondoid structure. The adamantane cage imparts unique physicochemical properties to its derivatives, including high thermal stability, lipophilicity, and metabolic stability. These characteristics make adamantane-containing compounds valuable in drug discovery and materials science. The solubility of this compound is a critical parameter for its handling, reaction setup, purification, and formulation. This guide aims to provide a technical resource for researchers working with this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [1][2] |

| Molecular Weight | 206.32 g/mol | [1][2] |

| Appearance | White crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Solubility Profile

Currently, limited quantitative data on the solubility of this compound in a wide range of organic solvents is publicly available. The following table summarizes the qualitative solubility information gathered from various sources. It is important to note that "sparingly soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble (with faint turbidity) |

| Chloroform | Sparingly Soluble |

| Ethyl Acetate | Slightly Soluble |

This data is based on information for the closely related compound 1-Acetamido-3,5-dimethyladamantane, which is expected to have a similar solubility profile due to structural similarities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

4.3. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available solubility information for this compound and provided a detailed, robust experimental protocol for its quantitative determination. The provided workflow visualization offers a clear and concise overview of the experimental steps. Accurate and comprehensive solubility data is paramount for the effective utilization of this compound in research and development. It is anticipated that the protocol outlined herein will facilitate the generation of such valuable data, thereby supporting advancements in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure.[1][2][3] The incorporation of the adamantane scaffold can enhance the thermal stability and influence the melting point of organic molecules.[1] 1-Acetyl-3,5-dimethyl Adamantane, a derivative with both acetyl and methyl substitutions, is expected to exhibit unique physicochemical properties. This document outlines the standard experimental protocols for characterizing the thermal stability and melting point of this compound.

Physicochemical Properties

While specific experimental values for this compound are not published, the general properties of adamantane derivatives suggest it is a crystalline solid at room temperature with a relatively high melting point compared to non-caged hydrocarbons of similar molecular weight.[4]

Experimental Protocols for Thermal Analysis

To determine the melting point and thermal stability of this compound, the following experimental methodologies are recommended.

The melting point of a crystalline solid is a critical physical property for identification and purity assessment.[5][6] For a pure compound, a sharp melting range of 0.5-1.0°C is expected.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[7][8]

-

Apparatus: A digital melting point apparatus (e.g., Mel-Temp or similar) is used.[5][9] The apparatus consists of a heated block to ensure uniform temperature distribution.[5]

-

Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to obtain an approximate melting range.[9]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.[5][6] This process should be repeated to ensure consistency.[5]

TGA is used to measure the thermal stability of a material by monitoring the change in mass as a function of temperature in a controlled atmosphere.[10][11][12] This analysis provides the decomposition temperature of the compound.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.[13][14] An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative degradation, with a constant flow rate.[11]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[11]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting points, glass transitions, and other phase transitions.[15][16]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: A common method is a heat-cool-heat cycle.

-

First Heating: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

-

Cooling: The sample is cooled at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Second Heating: The sample is heated again at the same rate to observe the glass transition (if any) and melting behavior of the recrystallized material.

-

-

Data Analysis: The heat flow is plotted against temperature. An endothermic peak represents melting, and the peak temperature is taken as the melting point.[16] The area under the peak corresponds to the enthalpy of fusion.[17]

Data Presentation

The data obtained from the aforementioned experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Melting Point Data for this compound

| Parameter | Value |

|---|---|

| Onset of Melting (°C) | To be determined |

| Completion of Melting (°C) | To be determined |

| Melting Range (°C) | To be determined |

Table 2: Thermal Stability Data from TGA for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset, °C) | To be determined |

| Temperature of Max. Decomposition Rate (Tpeak, °C) | To be determined |

| Residual Mass at 600°C (%) | To be determined |

Table 3: Thermodynamic Data from DSC for this compound

| Parameter | Value |

|---|---|

| Melting Point (Tm, °C) | To be determined |

| Enthalpy of Fusion (ΔHf, J/g) | To be determined |

| Crystallization Temperature (Tc, °C) | To be determined |

| Enthalpy of Crystallization (ΔHc, J/g) | To be determined |

| Glass Transition Temperature (Tg, °C) | To be determined (if applicable) |

Conclusion

While specific experimental data for this compound is not currently published, this guide provides the necessary experimental framework for its comprehensive thermal characterization. The protocols for melting point determination, TGA, and DSC are robust methods to obtain crucial data on the compound's purity, thermal stability, and phase behavior. The rigid adamantane core is expected to confer high thermal stability, and the determination of these properties is essential for its potential applications in drug development and materials science.

References

- 1. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. etamu.edu [etamu.edu]

- 14. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. s4science.at [s4science.at]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3,5-dimethyl adamantane, a ketone derivative of the tricyclic hydrocarbon adamantane, represents a unique chemical entity with potential applications in medicinal chemistry and materials science. This whitepaper provides a comprehensive overview of the discovery, synthesis, and known properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its chemical and physical characteristics. While the biological activity of this specific adamantane derivative remains largely unexplored, this guide serves as a foundational resource for researchers interested in its further investigation and potential applications.

Introduction

Adamantane and its derivatives have garnered significant attention in the scientific community due to their rigid, cage-like structure, high lipophilicity, and remarkable thermal and chemical stability. These properties have led to their use in a wide range of applications, from antiviral drugs like Amantadine and the Alzheimer's medication Memantine to the development of advanced polymers and lubricants. The unique three-dimensional structure of the adamantane cage allows for precise substitution at its bridgehead positions, enabling the synthesis of a diverse array of functionalized derivatives.

This guide focuses specifically on this compound, a molecule that combines the bulky, lipophilic adamantane core with a reactive acetyl group. This combination of functionalities makes it an intriguing candidate for further chemical modification and biological evaluation.

Discovery and History

The initial discovery and first reported synthesis of this compound are not well-documented in publicly accessible scientific literature. While the parent compound, adamantane, was first isolated in 1933 and its synthesis was achieved in 1941, the history of this specific dimethylated acetyl derivative is less clear.

A significant development in the synthesis of this compound is detailed in a patent filed in the early 2000s, which describes a method for its preparation. This suggests that while the compound may have been synthesized earlier, its documented preparation and characterization became more prominent with the filing of this patent. The compound is identified by the Chemical Abstracts Service (CAS) Registry Number 40430-57-7 .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 40430-57-7 | [1] |

| Molecular Formula | C₁₄H₂₂O | [1] |

| Molecular Weight | 206.32 g/mol | [1] |

| Alternate Name | 3,5-Dimethyl-1-adamantyl Methyl Ketone | [1] |

Synthesis of this compound

Two primary synthetic approaches for this compound can be considered: a patented method involving aerobic oxidation and the classical Friedel-Crafts acylation.

Patented Synthesis via Aerobic Oxidation

A specific method for the synthesis of 1-acetyl-3,5-dimethyladamantane is detailed in U.S. Patent US06429314B1. This procedure involves the cobalt-catalyzed aerobic oxidation of 1,3-dimethyladamantane in the presence of biacetyl.[2]

Experimental Protocol:

A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.[2] Gas chromatographic analysis of the reaction mixture reveals the formation of 1-acetyl-3,5-dimethyladamantane with a yield of 58%.[2] A notable side-product, 1-acetyl-3,5-dimethyl-7-adamantanol, is also formed with a yield of 22%.[2] The conversion rate of 1,3-dimethyladamantane is reported to be 94%.[2]

Quantitative Data Summary:

| Reactant/Product | Molar Ratio/Amount | Yield |

| 1,3-Dimethyladamantane | 3 mmol | - |

| Biacetyl | 18 mmol | - |

| N-Hydroxyphthalimide | 0.3 mmol | - |

| Cobalt (II) acetate | 0.015 mmol | - |

| Acetic Acid | 3 ml | - |

| 1-Acetyl-3,5-dimethyladamantane | - | 58% |

| 1-Acetyl-3,5-dimethyl-7-adamantanol | - | 22% |

Experimental Workflow:

Caption: Workflow for the patented synthesis of this compound.

Theoretical Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl and alkyl ketones.[3][4] This electrophilic aromatic substitution reaction involves the reaction of an arene or an activated alkane with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[3][4]

For the synthesis of this compound, this would involve the reaction of 1,3-dimethyladamantane with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation of 1,3-dimethyladamantane.

Logical Relationship of Friedel-Crafts Acylation Mechanism:

The mechanism of the Friedel-Crafts acylation involves the initial formation of a highly electrophilic acylium ion, which then attacks the electron-rich adamantane core.

Caption: Mechanistic steps of the Friedel-Crafts acylation.

Biological Activity and Potential Applications

Currently, there is a notable absence of published research specifically detailing the biological activity or pharmacological properties of this compound. While many adamantane derivatives have been extensively studied and developed as therapeutic agents, this particular compound remains an area ripe for investigation.

The presence of the acetyl group offers a potential site for further chemical modifications, such as conversion to an oxime, hydrazone, or other derivatives, which could be screened for a variety of biological activities. Given the established neuroprotective effects of other dimethyl-adamantane derivatives like Memantine, exploring the neurological effects of this compound and its derivatives could be a promising avenue of research.

Characterization Data

Conclusion

This compound is a synthetically accessible derivative of adamantane with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the current knowledge on this compound, including a detailed experimental protocol for its synthesis. The lack of data on its biological activity presents a clear opportunity for future research. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the study of this intriguing molecule. Further investigation into its synthesis optimization, characterization, and biological evaluation is warranted to unlock its full potential.

References

Uncharted Territory: The Biological Activity of 1-Acetyl-3,5-dimethyl Adamantane Remains Undocumented

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 1-Acetyl-3,5-dimethyl Adamantane. While synthesis of the compound is documented, there is currently no available data on its potential therapeutic effects, mechanism of action, or any associated in-vitro or in-vivo studies.

Researchers and drug development professionals will find that the biological profile of this compound is largely unexplored. Extensive searches for its biological activity, including potential antiviral, antibacterial, or receptor-binding properties, have yielded no specific results. Consequently, crucial quantitative data such as IC50, EC50, and binding affinities are absent from the scientific record.

Synthesis of this compound

While biological data is lacking, the chemical synthesis of this compound has been described. One documented method involves the reaction of 1,3-dimethyladamantane with biacetyl in the presence of N-hydroxyphthalimide and cobalt (II) acetate in acetic acid under an oxygen atmosphere.[1] This process yields 1-acetyl-3,5-dimethyladamantane, along with other byproducts.[1]

Another patent document outlines a similar acylation method, which also results in the formation of 1-acetyl-3,5-dimethyladamantane.[2] These resources provide a foundational understanding of the compound's chemical properties and preparation.

Future Directions

The absence of biological data for this compound presents a unique opportunity for novel research. The adamantane core is a well-known pharmacophore present in several approved drugs, suggesting that derivatives such as this compound could possess interesting biological properties.

Future research endeavors could focus on a broad range of screening assays to elucidate any potential therapeutic value. This could include, but is not limited to:

-

Antiviral assays: Testing against a panel of viruses, given that the adamantane scaffold is a known feature of antiviral agents.

-

Antibacterial and antifungal screens: To determine any potential antimicrobial activity.

-

Receptor binding assays: To identify potential molecular targets within the human body.

-

Cytotoxicity assays: To establish a preliminary safety profile.

As no biological studies have been published, there are no established experimental protocols or signaling pathways to report at this time. The scientific community is encouraged to explore the potential of this molecule, which may hold undiscovered therapeutic benefits.

References

Commercial Suppliers and Technical Guide for 1-Acetyl-3,5-dimethyl Adamantane in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Acetyl-3,5-dimethyl Adamantane, a key intermediate in the synthesis of novel therapeutic agents. This document outlines commercial sources for the compound, summarizes its chemical properties, and details its primary application in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, such as Memantine. Experimental protocols and relevant signaling pathways are also discussed to support researchers in neuropharmacology and drug discovery.

Commercial Availability

This compound (CAS No. 40430-57-7) is available from several commercial suppliers specializing in research-grade chemicals. While pricing is subject to change and often dependent on the quantity ordered, the following table provides a summary of key suppliers and available data. Researchers are advised to request quotes directly from the suppliers for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Specification Notes |

| Santa Cruz Biotechnology, Inc. [1] | This compound | 40430-57-7 | C₁₄H₂₂O | 206.32 | For Research Use Only.[1] |

| BOC Sciences | This compound | 40430-57-7 | C₁₄H₂₂O | 206.32 | Inquire for details. |

| BLD Pharm [2] | This compound | 40430-57-7 | C₁₄H₂₂O | 206.32 | Inquire for details.[2] |

| BenchChem [3] | This compound | 40430-57-7 | C₁₄H₂₂O | 206.32 | For research use only. |

Synthesis and Experimental Protocols

This compound is a crucial precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an established NMDA receptor antagonist used in the treatment of neurodegenerative diseases like Alzheimer's.[4] The following sections detail the synthesis of this compound and its subsequent conversion to Memantine.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,3-dimethyladamantane.[3]

Experimental Protocol:

-

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, and 0.015 mmol of cobalt (II) acetate is prepared in 3 ml of acetic acid.

-

The reaction mixture is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

-

Gas chromatographic analysis of the reaction mixture is used to determine the products.

-

This procedure has been reported to yield 1-acetyl-3,5-dimethyladamantane at 58% and 1-acetyl-3,5-dimethyl-7-adamantanol at 22%, with a 94% conversion rate of 1,3-dimethyladamantane.[3]

Synthesis of Memantine Hydrochloride from this compound

The conversion of this compound to Memantine typically involves the hydrolysis of the acetyl group to yield the amine, followed by salt formation.

Experimental Protocol:

-

Hydrolysis: 44 g of 1-Acetamido-3,5-dimethyladamantane (a related intermediate) is refluxed with sodium hydroxide in diethylene glycol for 6 hours.[5]

-

Workup: After cooling, water and methylene chloride are added to the reaction mixture. The layers are separated, and the organic layer is distilled under vacuum.[5]

-

Salt Formation: The resulting residue is dissolved in ethyl acetate, and ethyl acetate hydrochloride is added. The mixture is stirred for 5 hours at 25-30°C and then cooled to 0-5°C for 1 hour to precipitate the product.[5]

-

Purification: The separated solid is filtered and dried to yield Memantine hydrochloride.[5]

A visual representation of the synthetic workflow is provided below.

Biological Context: NMDA Receptor Antagonist Signaling Pathway

While this compound is primarily an intermediate, its significance in research is tied to the biological activity of its derivative, Memantine, as an NMDA receptor antagonist. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[6] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[6]

NMDA receptor antagonists, like Memantine, block the receptor's ion channel, preventing excessive influx of calcium ions (Ca²⁺).[6] This modulation of glutamatergic neurotransmission is the basis for its therapeutic effects. The signaling pathway involves several downstream effects.

Key aspects of the NMDA receptor antagonist signaling pathway include:

-

Inhibition of Excitotoxicity: By blocking the NMDA receptor, antagonists prevent the excessive Ca²⁺ influx that triggers neurotoxic intracellular cascades.[6]

-

Modulation of Downstream Signaling: The activation of NMDA receptors influences numerous downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[7] Inhibition of the NMDA receptor can, therefore, modulate these pathways.

-

Impact on Synaptic Plasticity: While blocking excitotoxicity, NMDA receptor antagonists can also affect normal synaptic plasticity, which is a consideration in their therapeutic application.[8]

The following diagram illustrates the simplified signaling pathway of an NMDA receptor and the action of an antagonist.

References

- 1. scbt.com [scbt.com]

- 2. 40430-57-7|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. iipseries.org [iipseries.org]

Methodological & Application

Synthesis of 1-Acetyl-3,5-dimethyl Adamantane from 1,3-dimethyladamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-acetyl-3,5-dimethyladamantane from 1,3-dimethyladamantane. The protocols are intended for use by trained organic chemists in a research and development setting.

Introduction

1-Acetyl-3,5-dimethyladamantane is a ketone derivative of adamantane, a rigid, tricyclic hydrocarbon. Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid cage-like structure. The synthesis of functionalized adamantanes is a key step in the development of novel therapeutics and advanced materials. This application note details a cobalt-catalyzed acylation method for the preparation of 1-acetyl-3,5-dimethyladamantane.

Reaction Principle

The synthesis of 1-acetyl-3,5-dimethyladamantane is achieved through the acylation of 1,3-dimethyladamantane. The described protocol utilizes a cobalt(II) acetate catalyst in conjunction with N-hydroxyphthalimide and biacetyl as the acetylating agent in an acetic acid solvent system under an oxygen atmosphere. This method represents a direct approach to functionalize the adamantane core at a tertiary carbon position.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3-Dimethyladamantane | ≥98% | Commercially Available |

| Biacetyl | ≥97% | Commercially Available |

| N-Hydroxyphthalimide (NHPI) | ≥97% | Commercially Available |

| Cobalt(II) acetate tetrahydrate | ≥98% | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Oxygen balloon or access to an oxygen line

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Reaction Setup

Caption: Reaction setup for the synthesis.

Procedure

-

Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt(II) acetate (0.015 mmol).

-

Solvent Addition: Add 3 mL of glacial acetic acid to the reaction mixture.

-

Reaction Conditions: Place the flask under an oxygen atmosphere (1 atm, e.g., using an oxygen balloon) and stir the mixture at 75°C for 8 hours. The reaction should be monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: a. The primary byproduct of this reaction is 1-acetyl-3,5-dimethyl-7-adamantanol[1]. Separation of the desired ketone from the more polar alcohol byproduct can be achieved by column chromatography on silica gel. b. Prepare a silica gel column using a suitable non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product. The less polar 1-acetyl-3,5-dimethyladamantane will elute before the more polar alcohol byproduct. c. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-acetyl-3,5-dimethyladamantane.

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Amount (mmol) | Molar Ratio | Yield (%) |

| 1,3-Dimethyladamantane | C₁₂H₂₀ | 164.29 | 3 | 1 | 94 (Conversion) |

| Biacetyl | C₄H₆O₂ | 86.09 | 18 | 6 | - |

| N-Hydroxyphthalimide | C₈H₅NO₃ | 163.13 | 0.3 | 0.1 | - |

| Cobalt(II) acetate | C₄H₆CoO₄ | 177.02 | 0.015 | 0.005 | - |

| 1-Acetyl-3,5-dimethyladamantane | C₁₄H₂₂O | 206.32 | - | - | 58 [1] |

| 1-Acetyl-3,5-dimethyl-7-adamantanol | C₁₄H₂₂O₂ | 222.32 | - | - | 22[1] |

Characterization of 1-Acetyl-3,5-dimethyladamantane

The identity and purity of the synthesized 1-acetyl-3,5-dimethyladamantane can be confirmed by various spectroscopic methods. The following table summarizes the expected characteristic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the adamantane cage protons and the two methyl groups at positions 3 and 5, as well as a singlet for the acetyl methyl protons (typically around 2.1 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (typically >200 ppm), signals for the quaternary carbons of the adamantane cage (including those bearing the methyl groups and the acetyl group), and signals for the methylene and methine carbons of the adamantane skeleton, as well as signals for the methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a saturated ketone C=O stretch, expected around 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage and methyl groups will also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 206.32. Common fragmentation patterns for adamantyl ketones include α-cleavage, resulting in the loss of the acetyl group or a methyl group from the acetyl moiety. |

Logical Workflow

Caption: Overall workflow for the synthesis and characterization.

Chemical Reaction Diagram

Caption: Chemical reaction scheme.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Acetic acid is corrosive; handle with care.

-

Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during its use.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low Conversion: If the conversion of 1,3-dimethyladamantane is low, ensure that the reaction was maintained at the correct temperature and that the oxygen atmosphere was present throughout the reaction. The quality of the catalyst can also affect the reaction rate.

-

Difficult Purification: If the separation of the product and byproduct by column chromatography is challenging, try using a shallower solvent gradient or a different solvent system. It may also be beneficial to use a longer chromatography column for better separation.

-

Product Identification: If the spectroscopic data does not match the expected values, consider the possibility of incomplete purification or the presence of isomers. Further purification or 2D NMR experiments may be necessary to confirm the structure.

Conclusion

The protocol described provides a direct method for the synthesis of 1-acetyl-3,5-dimethyladamantane from 1,3-dimethyladamantane. Careful execution of the experimental procedure and purification steps should yield the desired product in moderate yield. This synthetic route offers a valuable tool for researchers in the fields of medicinal chemistry and materials science for the preparation of functionalized adamantane derivatives.

References

Application Notes and Protocols for the Synthesis of 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 1-acetyl-3,5-dimethyladamantane, a valuable intermediate in medicinal chemistry and drug development. The adamantane core, with its unique lipophilic and rigid structure, is a privileged scaffold in the design of therapeutic agents. This document outlines two synthetic routes: a cobalt-catalyzed acylation using biacetyl and a representative Friedel-Crafts acylation, providing researchers with methodologies to access this key building block. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are included to facilitate comprehension and reproducibility.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of medicinal chemistry due to their unique structural and physicochemical properties. The rigid, tricyclic cage structure of adamantane imparts high lipophilicity and metabolic stability to molecules, making it a desirable scaffold for the development of drugs targeting the central nervous system and for antiviral therapies. 1-Acetyl-3,5-dimethyladamantane serves as a crucial intermediate for the synthesis of more complex bioactive molecules.

Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an aromatic or aliphatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2][3] This reaction proceeds via an electrophilic substitution mechanism to introduce an acyl group onto the substrate. While the traditional Friedel-Crafts acylation is widely used, alternative methods, such as transition metal-catalyzed acylations, have also been developed.

This document provides a detailed protocol for a cobalt-catalyzed acylation of 1,3-dimethyladamantane, as well as a general protocol for a traditional Friedel-Crafts acylation to yield 1-acetyl-3,5-dimethyladamantane.

Synthetic Workflow and Mechanism

The overall synthetic approach involves the acylation of 1,3-dimethyladamantane to produce the target compound, 1-acetyl-3,5-dimethyladamantane.

The mechanism of the traditional Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich adamantane substrate.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Acylation of 1,3-Dimethyladamantane

This protocol is based on a documented procedure and utilizes a cobalt(II) acetate catalyst.[4]

Materials and Reagents:

-

1,3-Dimethyladamantane

-

Biacetyl

-

N-hydroxyphthalimide

-

Cobalt(II) acetate

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Oxygen supply (balloon or direct line)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), and cobalt(II) acetate (0.015 mmol).

-

Add acetic acid (3 mL) to the flask to dissolve the reactants.

-

Flush the flask with oxygen and maintain a positive pressure of oxygen (1 atm) using a balloon or a direct line.

-

Stir the reaction mixture at 75 °C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction and column chromatography.

-

The conversion and yield can be determined by gas chromatographic analysis.[4]

Protocol 2: Representative Friedel-Crafts Acylation

This is a general protocol for a traditional Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst. This procedure is based on established principles of Friedel-Crafts reactions and may require optimization for this specific substrate.[1][2][3]

Materials and Reagents:

-

1,3-Dimethyladamantane

-

Acetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a drying tube.

-

Add 1,3-dimethyladamantane (1 equivalent) and anhydrous dichloromethane to the flask and cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the stirred solution.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Results and Data Presentation

The following tables summarize the reaction conditions and expected product characterization data.

Table 1: Summary of Synthetic Protocols

| Parameter | Protocol 1: Cobalt-Catalyzed Acylation | Protocol 2: Representative Friedel-Crafts Acylation |

| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane |

| Acylating Agent | Biacetyl | Acetyl Chloride |

| Catalyst/Reagent | Cobalt(II) acetate / N-hydroxyphthalimide | Aluminum Chloride (AlCl₃) |

| Solvent | Acetic Acid | Dichloromethane (DCM) |

| Temperature | 75 °C | 0 °C to Room Temperature |

| Reaction Time | 8 hours | 3-6 hours |

| Reported Yield | 58%[4] | Yields may vary and require optimization |

| Byproducts | 1-acetyl-3,5-dimethyl-7-adamantanol (22%)[4] | Potential for di-acylated products |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR (CDCl₃) | Estimated: δ 2.10 (s, 3H, -COCH₃), 1.00-2.00 (m, 19H, adamantane protons) |

| ¹³C NMR (CDCl₃) | Estimated: δ 212 (-C=O), 50-60 (quaternary C), 30-50 (CH and CH₂), 25-35 (CH₃) |

| IR (KBr, cm⁻¹) | Estimated: ~2900 (C-H stretch), ~1700 (C=O stretch) |

| Mass Spec (EI) | Estimated: m/z 206 [M]⁺, 163 [M-COCH₃]⁺ |

Note: The spectroscopic data provided are estimations based on typical values for similar chemical structures. No publicly available experimental spectra were found during the literature search.

Conclusion

The protocols provided herein offer viable synthetic routes to 1-acetyl-3,5-dimethyladamantane. The cobalt-catalyzed method presents a documented procedure with a reported yield, while the representative Friedel-Crafts acylation provides a more traditional approach that can be optimized for specific laboratory conditions. The synthesis of this key intermediate opens avenues for the development of novel adamantane-based compounds for various therapeutic applications. Researchers are encouraged to use these notes as a guide and to adapt the procedures as necessary to achieve their synthetic goals.

References

1-Acetyl-3,5-dimethyl Adamantane: A Building Block in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 1-acetyl-3,5-dimethyl adamantane, focusing on its synthesis and potential as a building block in organic chemistry. While its direct applications in multi-step syntheses are not widely documented in publicly available literature, its structural similarity to key intermediates in pharmaceutical synthesis, such as in the production of Memantine, suggests potential utility. This note provides the synthesis of the title compound and explores its hypothetical applications based on established ketone chemistry.

Introduction to the Adamantane Scaffold

The adamantane moiety is a versatile and valuable building block in medicinal chemistry and materials science. Its rigid, lipophilic, and three-dimensional cage structure can impart unique properties to molecules. Introducing an adamantane group can enhance the pharmacological profile of a drug by improving its metabolic stability, modulating its lipophilicity for better membrane permeability, and providing a rigid scaffold for precise positioning of functional groups.

This compound is a derivative that possesses a reactive ketone functional group, making it a potential starting point for the synthesis of more complex adamantane-containing molecules.

Synthesis of this compound

A documented method for the synthesis of this compound involves the cobalt-catalyzed aerobic oxidation of 1,3-dimethyladamantane in the presence of biacetyl.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

1,3-dimethyladamantane

-

Biacetyl

-

N-hydroxyphthalimide (NHPI)

-

Cobalt (II) acetate

-

Acetic acid

-

Oxygen gas

Procedure:

-

In a reaction vessel, combine 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml).

-

Stir the mixture at 75°C under an oxygen atmosphere (1 atm) for 8 hours.

-

Monitor the reaction progress using gas chromatography.

Results:

The reaction yields a mixture of products. The primary products are 1-acetyl-3,5-dimethyladamantane and 1-acetyl-3,5-dimethyl-7-adamantanol.

| Product | Yield |

| 1-acetyl-3,5-dimethyladamantane | 58% |

| 1-acetyl-3,5-dimethyl-7-adamantanol | 22% |

| Conversion of 1,3-dimethyladamantane | 94% |

Table 1: Reaction yields for the synthesis of this compound.[1]

Caption: Synthesis of this compound.

Potential Synthetic Applications (Hypothetical Protocols)

While specific literature examples of this compound as a synthetic building block are scarce, its ketone functionality allows for a range of standard organic transformations. Below are detailed hypothetical protocols for its potential use.

Conversion to 1-Acetamido-3,5-dimethyladamantane via Beckmann Rearrangement

A plausible application of this compound is its conversion to 1-acetamido-3,5-dimethyladamantane, a key intermediate in the synthesis of the Alzheimer's drug, Memantine. This transformation could be achieved via a two-step process: formation of an oxime followed by a Beckmann rearrangement.

Step 1: Oxime Formation (Hypothetical Protocol)

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

Procedure:

-

Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2 eq.).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitate by filtration, wash with water, and dry to yield the oxime.

Step 2: Beckmann Rearrangement (Hypothetical Protocol)

Materials:

-

This compound oxime

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

-

Carefully add the dried oxime (1 eq.) to an excess of polyphosphoric acid or concentrated sulfuric acid at 0°C.

-

Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetamido-3,5-dimethyladamantane.

Caption: Hypothetical conversion to an amide via Beckmann rearrangement.

Alkene Synthesis via Wittig Reaction

The ketone group of this compound can be converted to an alkene using the Wittig reaction. This would allow for the introduction of a variety of substituents at this position, further functionalizing the adamantane core.

Hypothetical Protocol: Methyleneation of this compound

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

This compound

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0°C and add the strong base (1.1 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.

-

Cool the ylide solution back to 0°C and add a solution of this compound (1 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether or pentane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Caption: Hypothetical alkene synthesis via Wittig reaction.

Conclusion

This compound is a readily synthesizable adamantane derivative. While its direct use as a building block in complex organic synthesis is not extensively reported, its reactive ketone functionality presents opportunities for various chemical transformations. The hypothetical protocols outlined above for the Beckmann rearrangement and Wittig reaction demonstrate its potential for creating more complex and potentially pharmacologically active adamantane derivatives. Further research into the reactivity and applications of this compound could establish it as a valuable tool for medicinal chemists and organic synthesis professionals.

References

Application Notes and Protocols for the Derivatization of 1-Acetyl-3,5-dimethyl Adamantane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 1-acetyl-3,5-dimethyl adamantane. The unique structural properties of the adamantane cage, such as its rigidity and lipophilicity, make its derivatives promising candidates for drug discovery and materials science.[1][2] The protocols outlined below focus on the derivatization of the acetyl group to generate thiosemicarbazones, hydrazones, and chalcones, classes of compounds known for their diverse biological activities.[3][4][5]

Application Notes: Therapeutic Potential of this compound Derivatives

The derivatization of this compound opens avenues to a wide array of novel molecules with significant therapeutic potential. The adamantane moiety is a well-established pharmacophore that can enhance the pharmacological properties of a parent molecule.[2] By modifying the acetyl group, it is possible to synthesize derivatives with a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity: Adamantane derivatives, particularly thiosemicarbazones and hydrazones, have demonstrated notable activity against various bacterial and fungal strains.[3][4][6] The lipophilic nature of the 3,5-dimethyladamantane core can facilitate the penetration of microbial cell membranes, a key factor in their antimicrobial action.[7] For instance, adamantyl thiosemicarbazones have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Candida albicans.[1][3] Similarly, adamantyl hydrazones have displayed potent activity against Gram-positive bacteria and C. albicans.[4][8] The derivatization of this compound into these scaffolds is a promising strategy for the development of new antimicrobial agents to combat resistant pathogens.

Anticancer Activity: The adamantane scaffold has been incorporated into various anticancer agents.[6] Thiosemicarbazone and chalcone derivatives of adamantane have shown cytotoxicity against several cancer cell lines.[3][5] Adamantyl chalcones, for example, have exhibited anticancer activity against human pancreas cancer cells.[5] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. The synthesis of novel chalcones from this compound could yield potent and selective anticancer drug candidates.

Antiviral Activity: Adamantane derivatives have a historical significance in antiviral therapy, with amantadine and rimantadine being early examples used against influenza A.[2] While resistance has emerged, the adamantane cage remains a valuable scaffold for the design of new antiviral agents.[2] The derivatization of this compound could lead to novel compounds with activity against a range of viruses.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel derivatives from this compound.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for analogous adamantane derivatives and are proposed for the derivatization of this compound.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethan-1-one thiosemicarbazone

This protocol describes the condensation reaction of this compound with thiosemicarbazide to yield the corresponding thiosemicarbazone.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

-

Add thiosemicarbazide (1.2 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone.

Synthesis of 1-(3,5-dimethyladamantan-1-yl)ethan-1-one hydrazone

This protocol outlines the synthesis of the hydrazone derivative through the reaction of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.5 mmol) to the solution.

-

Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthesis of a 1-(3,5-dimethyladamantan-1-yl)-3-aryl-2-propen-1-one (Chalcone)

This protocol details the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

Procedure:

-

In a flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (25 mL).

-

Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the formation of the chalcone by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the crude chalcone, wash with water until neutral, and dry.

-

Purify the product by recrystallization from ethanol.